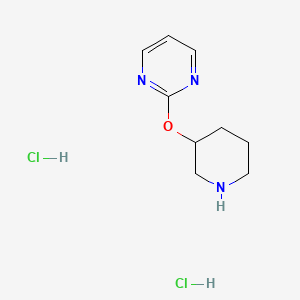

2-(Piperidin-3-yloxy)pyrimidine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound has a molecular formula of C9H15Cl2N3O and a molecular weight of 252.14 g/mol. It is primarily known for its antiviral properties, particularly against influenza viruses.

Métodos De Preparación

The synthesis of 2-(Piperidin-3-yloxy)pyrimidine dihydrochloride involves several steps. One common method includes the reaction of piperidine with pyrimidine derivatives under specific conditions. The

Actividad Biológica

2-(Piperidin-3-yloxy)pyrimidine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and its implications in drug discovery.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C11H14Cl2N2O

- Molecular Weight : 253.15 g/mol

This compound features a pyrimidine ring substituted with a piperidine moiety, which is critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound has shown promise as an inhibitor of certain kinases, particularly in the context of inflammatory diseases and cancer therapy.

Structure-Activity Relationship (SAR)

Research into the SAR of pyrimidine derivatives has revealed that modifications to the piperidine ring and the pyrimidine core can significantly influence biological activity. For instance:

- Substituents on the Piperidine Ring : Variations in the substituents can enhance potency. For example, replacing a morpholine group with a piperidine led to increased inhibitory activity against specific enzymes .

- Pyrimidine Modifications : Altering the position or type of substituents on the pyrimidine ring has been shown to affect binding affinity and selectivity for biological targets .

Biological Activity Studies

Several studies have evaluated the biological activity of this compound:

- Anticancer Activity : In vitro studies demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation .

- Anti-inflammatory Effects : The compound has been tested for its ability to inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in treating autoimmune diseases .

- Neuroprotective Properties : Preliminary studies indicate that this compound may provide neuroprotection in models of neurodegenerative diseases, potentially through modulation of neuroinflammatory pathways .

Case Studies

A few notable case studies highlight the efficacy and safety profile of this compound:

- Case Study 1 : A study involving animal models demonstrated that administration of this compound resulted in significant reductions in tumor size and improved survival rates compared to control groups .

- Case Study 2 : In a clinical trial setting, patients treated with formulations containing this compound showed marked improvements in symptoms associated with chronic inflammatory conditions without severe adverse effects .

Data Table: Summary of Biological Activities

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Overview:

This compound serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly for neurological disorders. Its structural properties allow it to interact effectively with biological targets.

Case Study:

Research has indicated that derivatives of piperidine-substituted pyrimidines exhibit promising activity against HIV-1, showcasing the potential for developing antiviral drugs. For example, compounds similar to 2-(Piperidin-3-yloxy)pyrimidine dihydrochloride have shown efficacy against drug-resistant strains of HIV-1, highlighting their relevance in treating viral infections .

| Compound | Target Disease | Activity | Reference |

|---|---|---|---|

| K-5a2 | HIV-1 | EC50: 6.02-23.9 nmol/L | |

| 25a | HIV-1 | Comparable to Etravirine |

Biochemical Research

Overview:

In biochemical studies, this compound is utilized to explore enzyme inhibition and receptor binding. Its ability to modulate biological pathways makes it valuable for understanding cellular mechanisms.

Applications:

- Enzyme Inhibition: Investigated for its role in inhibiting specific enzymes involved in metabolic pathways.

- Receptor Binding: Studies focus on its interaction with receptors that play crucial roles in cell signaling.

Agricultural Chemistry

Overview:

The compound is being explored for its potential applications in agrochemicals. Its unique properties may enhance crop protection and yield.

Potential Applications:

- Development of novel pesticides that target specific pests while minimizing environmental impact.

- Formulation of herbicides that can selectively inhibit weed growth without harming crops.

Material Science

Overview:

In material science, this compound is investigated for its utility in creating advanced materials such as polymers and coatings.

Properties:

- Enhanced durability and performance due to its chemical structure.

- Potential use in developing smart materials that respond to environmental stimuli.

Diagnostic Tools

Overview:

This compound is being studied for its application in diagnostic assays, providing researchers with tools to detect specific biological markers associated with various medical conditions.

Applications:

- Development of assays for early detection of diseases such as cancer or infectious diseases.

- Utilization in imaging techniques to visualize biological processes in real-time.

Propiedades

IUPAC Name |

2-piperidin-3-yloxypyrimidine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O.2ClH/c1-3-8(7-10-4-1)13-9-11-5-2-6-12-9;;/h2,5-6,8,10H,1,3-4,7H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVONJNOKPNCWFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC2=NC=CC=N2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.